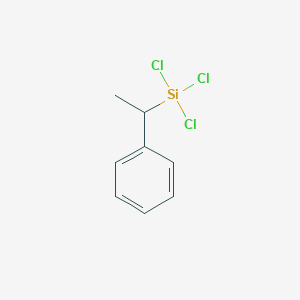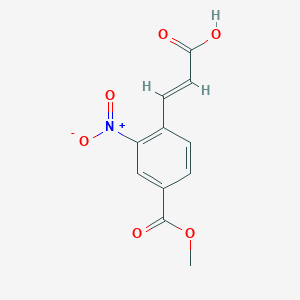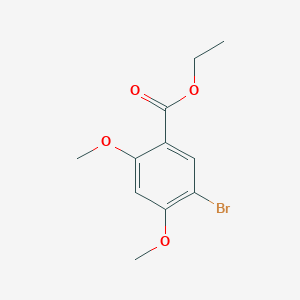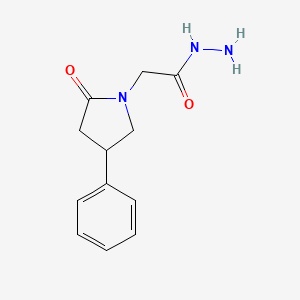
Glycyl-dl-aspartic acid
概要
説明
Glycyl-dl-aspartic acid is a dipeptide composed of glycine and aspartic acid . It is used in various scientific research and has been the subject of numerous studies .
Synthesis Analysis
The reaction between glycyl-dl-aspartic acid (Gly-dl-Asp) and ninhydrin has been investigated in cationic gemini surfactants . The study was carried out as functions of [Gly-dl-Asp], [ninhydrin], solvent (v/v %), and [surfactant] at pH = 5.0 and 70 °C .Molecular Structure Analysis
The structural and vibrational analysis of the dipeptides glycyl-DL-aspartic acid hydrate (H-Gly-DL-Asp-OH.H2O) crystal, with P1¯ (C11) triclinic symmetry and glycyl-DL-aspartic acid (H-Gly-DL-Asp-OH) crystal, with Cc space group (Cs4) monoclinic structure, were studied .Chemical Reactions Analysis
Protolytic equilibria in glycyl-L-aspartic acid solutions were studied via potentiometric titration at 298.15 K and ionic strengths of 0.1, 0.3, 0.5, 1.0, and 1.5 mol/L .Physical And Chemical Properties Analysis
A potentiometric technique was used to measure the acidic dissociate constants (pKa,s) for glycyl aspartic acid (GLY-ASP) at temperatures (298.15, 303.15, 313.15, and 318.15) K and in 0.1 mol/l ionic strength of chloride sodium .科学的研究の応用
- Researchers have studied Gly-DL-Asp as a ligand for integrin αvβ3, which is overexpressed in tumor cells and angiogenic endothelial cells. Targeting this integrin using Gly-DL-Asp-based peptides may aid in cancer therapy and tissue engineering .
Cell Adhesion and Extracellular Matrix Interactions
Drug Delivery Systems
These applications highlight the versatility of Gly-DL-Asp and its potential impact across diverse scientific disciplines. Keep in mind that ongoing research may uncover additional uses for this intriguing dipeptide
作用機序
Target of Action
Glycyl-dl-aspartic acid, also known as Arginylglycylaspartic acid (RGD), primarily targets αvβ3 integrins . These integrins are proteins involved in cell adhesion and migration . They serve as attachment sites for a number of adhesive extracellular matrix proteins .
Mode of Action
The interaction between Glycyl-dl-aspartic acid and its targets involves the inhibition of cell adhesion . This compound contains antibodies to the Arg-Gly-Asp (RGD) sequence, which inhibits the adhesion of B lymphocytes to fibronectin . This interaction results in changes in cell adhesion and migration, affecting the overall cellular behavior .
Biochemical Pathways
Glycyl-dl-aspartic acid affects the pathways related to cell adhesion and migration . By interacting with αvβ3 integrins, it influences the adhesion of cells to the extracellular matrix . This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and survival .
Pharmacokinetics
The thermal decomposition of amino acids like glycyl-dl-aspartic acid has been investigated . This process, which occurs between 185 °C and 280 °C, involves the formation of volatile products and requires endothermic heats of decomposition .
Result of Action
The primary result of Glycyl-dl-aspartic acid’s action is the inhibition of cell adhesion . This can lead to changes in cell behavior, potentially affecting various cellular processes. For instance, the inhibition of cell adhesion can impact cell migration, a critical process in wound healing, immune response, and cancer metastasis .
Action Environment
The action of Glycyl-dl-aspartic acid can be influenced by various environmental factors. For example, the presence of cationic gemini surfactants can catalyze the reaction between Glycyl-dl-aspartic acid and ninhydrin, increasing the rate of formation of Ruhemann’s purple . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of other substances in its environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(2-aminoacetyl)amino]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCPDJAQCXWPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Aspartate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glycyl-dl-aspartic acid | |
CAS RN |
17343-03-2, 4685-12-5 | |
| Record name | NSC523195 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC118367 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)




![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)




